molecular formula C22H22N4O4S B2527841 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide CAS No. 1105207-76-8

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide

Cat. No.: B2527841
CAS No.: 1105207-76-8
M. Wt: 438.5
InChI Key: UWULDNVQAAGMGG-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core, a fused heterocyclic system with a 4-oxo group at position 4 and methoxy substitutions at positions 7 and 6. The methylsulfanyl moiety may enhance lipophilicity, while the dimethoxy groups could influence electronic properties and binding interactions.

Properties

IUPAC Name

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-29-17-8-15-16(9-18(17)30-2)25-21-20(15)24-12-26(22(21)28)11-19(27)23-10-13-4-6-14(31-3)7-5-13/h4-9,12,25H,10-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWULDNVQAAGMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole ring system.

    Functionalization: The introduction of methoxy groups is typically achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The oxo group is introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: The methoxy and acetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets within cells. The compound’s indole core allows it to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including the inhibition of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () shares the pyrimidoindole core but differs in substituents:

  • 4-ethoxyphenyl at position 3 vs. 7,8-dimethoxy groups in the target compound.
  • Sulfanyl linkage vs. methylsulfanyl benzyl acetamide .
    These differences likely alter solubility and target affinity. The ethoxy group may reduce polarity compared to methoxy, while the sulfanyl linkage could affect metabolic stability .

In contrast, N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () replace the pyrimidoindole core with an oxadiazole-indole hybrid.

Physicochemical and Crystallographic Properties

The crystal structure of N-[4-(4-methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide () highlights the role of N–H···O and C–H···O hydrogen bonds in stabilizing molecular conformations. By analogy, the target compound’s methylsulfanyl and methoxy groups may participate in similar interactions, affecting crystallinity and solubility. The methylsulfanyl group’s hydrophobicity could reduce aqueous solubility compared to sulfonamide derivatives .

Analytical Comparisons

Molecular networking () clusters compounds by MS/MS fragmentation patterns (cosine scores 0–1). The target compound’s pyrimidoindole core and acetamide side chain would yield distinct fragmentation ions (e.g., loss of methoxy or methylsulfanyl groups), differentiating it from oxadiazole or pyridopyrimidine analogs. High cosine scores with pyrimidoindole derivatives would suggest shared bioactivity, aiding dereplication efforts .

Data Tables

Table 1: Structural Comparison of Pyrimidoindole Derivatives

Compound Core Structure Key Substituents Potential Impact on Properties
Target Compound Pyrimido[5,4-b]indole 7,8-dimethoxy; 4-(methylsulfanyl)benzyl Enhanced lipophilicity; electronic modulation
N-(2,3-dimethylphenyl)-... () Pyrimido[5,4-b]indole 4-ethoxyphenyl; sulfanyl linkage Reduced polarity; metabolic stability
4f () Indole Trifluoroacetyl; fluorostyryl High electronegativity; potential cytotoxicity

Biological Activity

The compound 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in the context of cancer treatment and other diseases. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O4C_{19}H_{24}N_{4}O_{4}, with a molecular weight of approximately 392.44 g/mol. The structure includes pyrimidine and indole moieties, which are often associated with various biological activities.

The exact mechanism of action for this compound has not been fully elucidated; however, it is believed to interact with specific molecular targets that modulate biochemical pathways. These interactions can lead to effects such as:

  • Inhibition of cell proliferation : This may involve targeting specific kinases or signaling pathways.
  • Induction of apoptosis : The compound might trigger programmed cell death in malignant cells.
  • Antimicrobial activity : Its structure suggests potential interactions with microbial targets.

Anticancer Activity

Preliminary studies indicate that the compound exhibits significant anticancer properties. For example:

  • Cell Proliferation Inhibition : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The IC50 values (the concentration required for 50% inhibition) vary depending on the cell type.
Cell LineIC50 (µM)
MV4-11 (acute biphenotypic leukemia)0.3
MOLM13 (acute monocytic leukemia)1.2

These values suggest that the compound is particularly effective against certain types of leukemia .

Case Studies

  • Case Study on Antitumor Efficacy : A study involving xenograft models demonstrated that administration of the compound led to dose-dependent tumor regression in mice bearing BRAF mutant tumors. Effective treatment was observed at doses as low as 10 mg/kg .
  • Mechanistic Insights : Inhibition studies using Western blot analysis revealed that treatment with the compound resulted in down-regulation of phospho-ERK1/2 levels in treated cells, indicating a possible mechanism through which the compound exerts its anticancer effects .

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